2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile
Overview
Description
2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile is an organic compound featuring a thiazole ring substituted with a tert-butyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of tert-butylamine with a thiazole derivative. One common method includes the cyclization of a precursor molecule containing the necessary functional groups under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and solvents are selected to optimize the reaction rate and yield while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and nitrile group can participate in binding interactions with biological macromolecules, influencing the compound’s pharmacological effects.
Comparison with Similar Compounds
- 2-[4-(Methyl)-1,3-thiazol-2-yl]acetonitrile
- 2-[4-(Ethyl)-1,3-thiazol-2-yl]acetonitrile
- 2-[4-(Isopropyl)-1,3-thiazol-2-yl]acetonitrile
Comparison: Compared to its analogs, 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile is unique due to the presence of the bulky tert-butyl group. This steric hindrance can influence the compound’s reactivity and binding interactions, potentially enhancing its selectivity and efficacy in certain applications.
Properties
IUPAC Name |
2-(4-tert-butyl-1,3-thiazol-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-9(2,3)7-6-12-8(11-7)4-5-10/h6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQISVQVOVFZPGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383848 | |
Record name | (4-tert-Butyl-1,3-thiazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79455-62-2 | |
Record name | (4-tert-Butyl-1,3-thiazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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